6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
Overview of 6,8-Dichloro-N-[5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]-4-Oxo-4H-Chromene-2-Carboxamide
6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound characterized by a chromone core fused with a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₃H₇Cl₂N₃O₃S₂ , with a molecular weight of 388.3 g/mol . The structure integrates two chlorine atoms at positions 6 and 8 of the chromone ring, a ketone group at position 4, and a carboxamide linker connecting the chromone to the 5-(methylsulfanyl)-1,3,4-thiadiazole substituent. This hybrid architecture leverages the pharmacological properties of both chromones and thiadiazoles, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂N₃O₃S₂ |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 6,8-Dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| Key Functional Groups | Chlorinated chromone, thiadiazole, carboxamide |
Historical Context and Discovery
The compound’s development stems from advancements in chromone and thiadiazole chemistry. Chromones, first isolated in the late 19th century, gained prominence due to their anti-inflammatory and antimicrobial activities. Thiadiazoles emerged in the mid-20th century as versatile heterocycles with applications in agrochemicals and pharmaceuticals. The fusion of these scaffolds began in the early 2000s, driven by the need to enhance bioactivity through molecular hybridization.
6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide was first synthesized via condensation reactions between 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). Early studies focused on optimizing reaction conditions to improve yields, with dichloromethane and DMAP (4-dimethylaminopyridine) identified as ideal solvents and catalysts, respectively.
Significance in Heterocyclic and Organic Chemistry
The compound exemplifies molecular hybridization , a strategy that merges pharmacophoric motifs to enhance therapeutic potential. Chromones contribute a planar, aromatic system capable of intercalating with biological targets, while the thiadiazole ring introduces sulfur and nitrogen atoms that improve solubility and binding affinity. The chlorine atoms at positions 6 and 8 further modulate electronic properties, enhancing reactivity and stability.
Key synthetic achievements include:
Relevance to Contemporary Chemical Research
Recent studies highlight the compound’s role in antimicrobial and anticancer research. For instance, derivatives of this scaffold have shown inhibitory activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to gentamicin and fluconazole. In oncology, structural analogs demonstrate BRAF V600E kinase inhibition, a target in melanoma therapy, with IC₅₀ values as low as 0.12 μM.
Ongoing research explores:
Properties
Molecular Formula |
C13H7Cl2N3O3S2 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
6,8-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H7Cl2N3O3S2/c1-22-13-18-17-12(23-13)16-11(20)9-4-8(19)6-2-5(14)3-7(15)10(6)21-9/h2-4H,1H3,(H,16,17,20) |
InChI Key |
PLTCBRGIRNAXNF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Cyclization of 2'-Hydroxyacetophenone Derivatives
- Starting material : 2'-Hydroxyacetophenone derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 64°C for 4 hours.
- Mechanism : POCl₃ acts as both a cyclizing agent and chlorinating agent, facilitating the formation of the 6,8-dichloro-4-oxochromene-3-carbaldehyde intermediate.
- Yield : ~60–70% after purification via column chromatography.
Table 1 : Reaction Conditions for Chromene Core Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization/Chlorination | POCl₃, DMF | 64°C | 4h | 60–70% |
Synthesis of the 5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-Amine Moiety
The thiadiazole component is synthesized via cyclodehydration of thiosemicarbazides or one-pot polyphosphate ester (PPE)-mediated reactions :
Traditional POCl₃-Mediated Cyclization
PPE-Assisted One-Pot Synthesis
- Advancement : Thiosemicarbazides and carboxylic acids react in the presence of PPE, eliminating toxic reagents.
- Yield : Improved to 70–80% with reduced environmental impact.
Table 2 : Comparison of Thiadiazole Synthesis Methods
| Method | Reagents | Yield | Toxicity |
|---|---|---|---|
| POCl₃ | POCl₃, DCM | 40–50% | High |
| PPE | PPE, MeCN | 70–80% | Low |
Coupling of Chromene and Thiadiazole Moieties
The final step involves amide bond formation between the chromene-2-carboxylic acid and 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine:
Carboxylic Acid Activation
Amide Coupling
- Reagents : Activated acid chloride reacts with thiadiazol-2-amine in the presence of triethylamine (TEA) as a base.
- Yield : 65–75% after recrystallization.
Table 3 : Coupling Reaction Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Activation | SOCl₂ | DCM | Reflux | 90% |
| Coupling | TEA | DCM | RT | 65–75% |
Optimization and Challenges
Solubility Issues
Alternative Metal Complexation
- Cu(II) and Zn(II) complexes of analogous coumarin-thiadiazole hybrids show enhanced bioavailability, though this remains unexplored for the target compound.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
- HPLC purity exceeds 98% when using gradient elution with acetonitrile/water.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro groups can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of chromene compounds can inhibit the proliferation of breast cancer cells (MDA-MB-231) by affecting cell migration and actin reorganization. The mechanism involves the inhibition of tumor necrosis factor alpha (TNFα)-induced cellular processes, which is crucial in cancer metastasis .
Anti-inflammatory Properties
The compound's structural analogs have demonstrated anti-inflammatory effects in vitro. The introduction of specific functional groups significantly enhances the anti-inflammatory activity of chromene derivatives. For example, compounds with chloro and nitro substitutions have shown promising results in reducing inflammation markers .
Antimicrobial Activity
Compounds containing thiadiazole moieties are known for their antimicrobial properties. The presence of the methylsulfanyl group in this compound suggests potential efficacy against various bacterial strains. Studies on related thiadiazole derivatives have reported significant antibacterial activities, indicating that this compound may also possess similar properties .
Synthesis and Mechanism of Action
The synthesis of 6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions starting from readily available precursors. The reaction conditions and catalysts used can influence the yield and purity of the final product .
Case Studies
| Study | Findings | |
|---|---|---|
| Da Silva et al. (2020) | Evaluated anticancer activity of thiadiazole derivatives | Identified potent antitumor effects against glioblastoma cells |
| MDPI Study (2020) | Investigated cytotoxicity against MDA-MB-231 cells | Confirmed inhibition of TNFα-induced motility and actin formation |
| Thiazolidine Derivatives Review (2020) | Discussed synthesis and pharmacological properties | Highlighted potential applications in treating various diseases |
Mechanism of Action
The mechanism of action of 6,8-dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenone-Thiadiazole Hybrids
The closest structural analog is 6,8-dichloro-3-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)imino]methyl}-4H-chromen-4-one (). Key differences include:
- Substituent Position: The target compound has a carboxamide group at position 2, whereas the analog features an iminomethyl group at position 3.
- Thiadiazole Functionalization : The target’s thiadiazole bears a methylsulfanyl group (SCH3) at position 5, contrasting with the analog’s sulfanyl (SH) group.
Impact on Properties :
- Synthesis Efficiency : The analog achieved higher yields (80%) under microwave irradiation compared to reflux (63%) . This suggests microwave methods could optimize the target compound’s synthesis.
Chromenone Derivatives with Alternative Heterocycles
4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one () replaces the thiadiazole with a triazole ring. Key contrasts:
- Electronic Profile : Triazoles are less electron-deficient than thiadiazoles, reducing electrophilic reactivity.
- Substituent Effects : The hydroxymethyl group in this derivative improves water solubility, whereas the target’s chloro and methylsulfanyl groups favor hydrophobic interactions.
Research Findings and Implications
- Chloro groups at positions 6 and 8 are conserved across analogs, suggesting their role in stabilizing π-π stacking or hydrophobic interactions.
- Synthetic Optimization : Microwave-assisted synthesis (as demonstrated in ) could reduce reaction times and improve yields for the target compound.
Biological Activity
6,8-Dichloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure
The compound is characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₇Cl₂N₃O₃S₂ |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 6,8-dichloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
| InChI Key | PLTCBRGIRNAXNF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-amine under specific conditions using solvents like dichloromethane and coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. It has shown promising antiproliferative effects against various human cancer cell lines:
- Cell Lines Tested :
- HCT116 (human colon cancer)
- H460 (human lung cancer)
- MCF7 (human breast cancer)
The compound exhibited IC₅₀ values ranging from 0.74 to 10.0 μg/mL across these lines, indicating significant cytotoxicity . In particular, it demonstrated an IC₅₀ value of approximately 3.29 μg/mL against HCT116 cells .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells by activating caspases and influencing cell cycle progression.
- Cell Cycle Arrest : It potentially arrests cells at the G2/M phase, leading to increased necrosis and apoptosis rates .
Case Studies
A review of literature indicates several case studies that focus on the biological activity of thiadiazole derivatives:
- Study on Apoptosis Induction :
- Cytotoxicity Profile :
Comparative Biological Activity
The following table summarizes the biological activity of various thiadiazole derivatives:
| Compound | IC₅₀ (μg/mL) | Cell Line | Mechanism |
|---|---|---|---|
| 6,8-Dichloro-N-[5-(methylsulfanyl)-...] | 3.29 | HCT116 | Apoptosis induction |
| Thiadiazole Derivative A | 10 | H460 | Cell cycle arrest |
| Thiadiazole Derivative B | 0.74 | MCF7 | Caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
